1-(2-chlorophenyl)-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Descripción
This compound features a piperazine core substituted with a 2-chlorophenyl group at position 1 and a 1,2,3-triazole ring at position 4 via a carbonyl linker. The triazole is further substituted with a 4-ethylphenyl group. Its design aligns with trends in hybrid heterocyclic systems, leveraging piperazine’s flexibility and triazole’s metabolic stability .
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(4-ethylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-2-16-7-9-17(10-8-16)27-15-19(23-24-27)21(28)26-13-11-25(12-14-26)20-6-4-3-5-18(20)22/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGCBXVVBRENIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Piperazine-Triazole Hybrids
Key Compounds :
Compound 11h (): 1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine.
- BAK 05-26 (10a) (): 1-(2,3-Dichlorophenyl)-4-(4-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)butyl)piperazine. Substituents: Naphthalen-2-yl on triazole, 2,3-dichlorophenyl on piperazine. Yield: 88%.
Structural Insights :
Piperazine Derivatives with Halogenated Aryl Groups
Key Compounds :
Compound 19 (): 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-chlorophenyl)piperazine.
- Substituents: 2-chlorophenyl on piperazine, dihydroindenyl-phenethyl linker.
- Physical Properties: Melting point 91.4–92.1°C, 43% yield.
- Relevance: Direct structural analog with a 2-chlorophenyl group but lacks the triazole-carbonyl linkage, highlighting the importance of the triazole moiety in target engagement .
Compound 56 (): 22-(2-(4-(4-(2-Chlorophenyl)-piperazin-1-yl)-methyl)-1H-1,2,3-triazol-1-yl)-22-deoxy pleuromutilin.
Antimicrobial Activity :
- highlights azole-containing piperazines with MIC values of 3.1–25 µg/mL against bacterial/fungal strains. The target compound’s triazole and ethylphenyl groups may similarly contribute to antimicrobial potency, though direct data are lacking .
- Compound 8 (): (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine showed strong antibacterial activity, suggesting that chloroaryl-piperazine hybrids are pharmacologically relevant .
Cytotoxicity :
Data Tables
Table 1: Structural and Physical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
